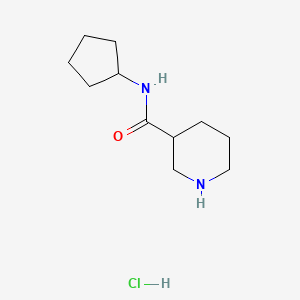
2-(Chloromethyl)-6-bromo-1,3-benzoxazole
Overview
Description
“2-(Chloromethyl)-6-bromo-1,3-benzoxazole” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom. The “2-(Chloromethyl)-6-bromo” part indicates that a chloromethyl group (-CH2Cl) is attached to the second carbon of the oxazole ring, and a bromine atom is attached to the sixth carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-6-bromo-1,3-benzoxazole” would consist of a benzoxazole core with a chloromethyl group attached to the second carbon of the oxazole ring and a bromine atom attached to the sixth carbon of the benzene ring .
Chemical Reactions Analysis
Benzoxazoles, including “2-(Chloromethyl)-6-bromo-1,3-benzoxazole”, can participate in various chemical reactions. For example, the chloromethyl group might undergo nucleophilic substitution reactions . The bromine atom might also be replaced by other groups through nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-6-bromo-1,3-benzoxazole” would depend on its molecular structure. For example, its polarity would be influenced by the polar oxazole ring and the polarizable bromine atom and chloromethyl group .
Scientific Research Applications
Synthesis and Biological Activity
The compound 2-(Chloromethyl)-6-bromo-1,3-benzoxazole and its derivatives have been explored for their potential in various scientific research applications, particularly focusing on their synthesis and biological activities. For example, derivatives of 1,3-benzoxazol-2(3H)-one, including 6-bromo-1,3-benzoxazol-2(3H)-one, have been synthesized and characterized, showcasing antimicrobial activity against various bacteria and yeasts. These compounds were tested for their cytotoxic properties in different cell lines, indicating their potential in medicinal chemistry and pharmaceutical research (Krawiecka et al., 2013).
Synthetic Elaboration and Reactivity
2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl and bromomethyl variants, serve as reactive scaffolds for synthetic elaboration at the 2-position. These compounds have been utilized to prepare various derivatives through substitution reactions, demonstrating their versatility in chemical synthesis. This reactivity is crucial for the development of novel compounds with potential applications in materials science, drug design, and organic synthesis (Patil & Luzzio, 2016).
Anti-Inflammatory and Cytotoxic Activities
The synthesis of 2-(halophenyl)benzoxazole-5-carboxylic acids and their evaluation for anti-inflammatory and cytotoxic activities highlight the potential therapeutic applications of benzoxazole derivatives. Specific compounds in this class have shown significant anti-inflammatory activity and cytotoxicity against cancer cell lines, underscoring their importance in the development of new anti-inflammatory and anticancer agents (Thakral et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-(chloromethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVYPVDIOCNSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(chloromethyl)-1,3-benzoxazole | |
CAS RN |
944903-23-5 | |
| Record name | 6-bromo-2-(chloromethyl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)


![2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424852.png)







